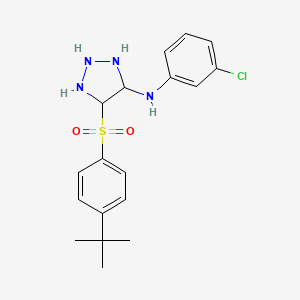

4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

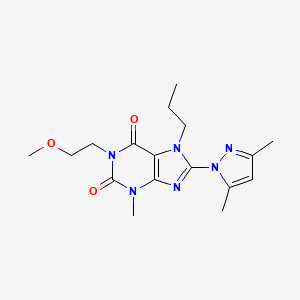

The compound “4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride” is a type of imidazole derivative. Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry and drug design due to their versatile biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives can be synthesized through various methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some methods used for the synthesis of piperazine derivatives, which are similar to imidazole derivatives .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. Unfortunately, specific structural data for “this compound” was not found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and chemical stability. Unfortunately, specific physical and chemical properties for “this compound” were not found .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis of Imidazopyridines and Related Compounds : A study describes a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, highlighting the utility of these compounds in medicinal chemistry for their adaptability to biological targets' three-dimensional binding sites. This approach is also suitable for creating combinatorial libraries, offering a broad range of structural diversity (Schmid et al., 2006).

Enantiopure Imidazolines Synthesis : Another research outlines a novel procedure for synthesizing enantiopure 1,4-disubstituted 2-imidazolines, demonstrating the method's efficiency and versatility. This synthesis pathway could be significant for developing new pharmaceuticals and research chemicals (Boland et al., 2002).

Stereochemistry in Imidazolidin-4-one Formation : Research into the reaction of alpha-aminoamides with substituted benzaldehydes reveals unexpected stereoselectivity in imidazolidin-4-one formation. This finding has implications for the design of bioactive oligopeptides and the strategic protection of amino acids against enzymatic hydrolysis (Ferraz et al., 2007).

Cycloaddition Reactions for Carbonate Synthesis : A study on hydroxyl-functionalized imidazoles as catalysts for the synthesis of 1,3-dioxolan-2-one derivatives from epoxides and carbon dioxide showcases a high-efficiency catalyst system. This research may have implications for the development of green chemistry applications and carbon capture technologies (Werner et al., 2014).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. While specific safety data for “4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride” was not found, similar compounds may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name |

4-(aminomethyl)-1,3-dihydroimidazol-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.2ClH/c5-1-3-2-6-4(8)7-3;;/h2H,1,5H2,(H2,6,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHPBUHIOBINBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)

![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)

![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)